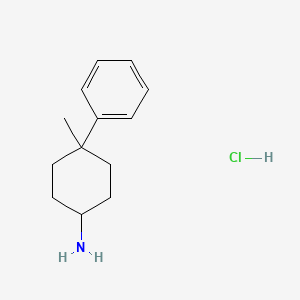

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride

Description

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is a cyclohexane-based amine derivative characterized by a methyl and phenyl group at the 4-position of the cyclohexane ring, with an amine group at the 1-position. Its hydrochloride salt form enhances solubility and stability, making it suitable for research in neurological disorders . The compound’s structural uniqueness lies in its substitution pattern, which allows it to modulate neurotransmitter systems by interacting with receptors involved in synaptic signaling .

Properties

IUPAC Name |

4-methyl-4-phenylcyclohexan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N.ClH/c1-13(9-7-12(14)8-10-13)11-5-3-2-4-6-11;/h2-6,12H,7-10,14H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSDGXHHOIBQACL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCC(CC1)N)C2=CC=CC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.76 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride typically involves the following steps:

Cyclohexanone Derivative Formation: The initial step involves the formation of a cyclohexanone derivative through a Friedel-Crafts alkylation reaction.

Amination: The cyclohexanone derivative undergoes reductive amination with an appropriate amine source to form 4-Methyl-4-phenylcyclohexan-1-amine.

Hydrochloride Salt Formation: The final step involves the conversion of 4-Methyl-4-phenylcyclohexan-1-amine to its hydrochloride salt form by reacting it with hydrochloric acid.

Industrial Production Methods

Industrial production methods for 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:

Batch or Continuous Flow Reactors: Utilizing batch or continuous flow reactors to control reaction parameters such as temperature, pressure, and reaction time.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation Products: Ketones, carboxylic acids.

Reduction Products: Secondary or tertiary amines.

Substitution Products: Various substituted amines.

Scientific Research Applications

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is used in a variety of scientific research applications, including:

Chemistry: As a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: In studies related to neurotransmitter systems and receptor binding assays.

Medicine: As a potential therapeutic agent in the development of drugs targeting neurological disorders.

Industry: In the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. It primarily acts on neurotransmitter systems, modulating the activity of receptors and enzymes involved in neurotransmission. The compound may exert its effects by binding to receptor sites, altering receptor conformation, and influencing downstream signaling pathways .

Comparison with Similar Compounds

Key Structural Features :

- Molecular Formula : C₁₃H₂₀ClN (based on CID 12230279) .

- SMILES : CC1(CCC(CC1)N)C2=CC=CC=C2.Cl .

- Molecular Weight : 209.76 g/mol (calculated from formula).

The pharmacological and chemical properties of 4-methyl-4-phenylcyclohexan-1-amine hydrochloride are best understood through comparisons with structurally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies :

Substituent Position and Activity :

- The 4-methyl-4-phenyl substitution in the target compound optimizes steric and electronic interactions with CNS receptors, unlike 3-methyl-5-phenyl derivatives, which exhibit reduced specificity .

- Fluorine or chlorine substituents (e.g., in 4-fluorophenyl or chlorophenylmethyl analogs) enhance lipophilicity and target binding but may alter metabolic stability .

Functional Group Impact :

- Sulfanyl-containing analogs (e.g., 4-[(4-methylphenyl)sulfanyl]cyclohexan-1-amine) show distinct reactivity due to sulfur’s nucleophilicity, making them candidates for redox-active drug design .

- Hydrochloride salts universally improve aqueous solubility compared to free base forms, critical for in vivo applications .

Pharmacological Implications: The target compound’s methyl-phenyl synergy balances lipophilicity and steric bulk, enabling effective blood-brain barrier crossing without excessive hydrophobicity .

Biological Activity

4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry and pharmacology due to its unique structural properties and potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant case studies.

Synthesis

The synthesis of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride typically involves three major steps:

- Formation of Cyclohexanone Derivative : This is achieved through a Friedel-Crafts alkylation reaction.

- Reductive Amination : The cyclohexanone derivative undergoes reductive amination with an appropriate amine to yield 4-Methyl-4-phenylcyclohexan-1-amine.

- Hydrochloride Salt Formation : The final step involves reacting the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability for biological applications.

The biological activity of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride is primarily attributed to its interaction with neurotransmitter systems. It modulates the activity of various receptors and enzymes involved in neurotransmission, potentially impacting several neurological pathways:

- Receptor Binding : The compound may bind to specific receptor sites, altering their conformation and influencing downstream signaling pathways.

- Neurotransmitter Modulation : It has been suggested that this compound may affect dopamine and norepinephrine systems, which are critical in mood regulation and cognitive function .

Pharmacological Effects

Research indicates that 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride exhibits several pharmacological effects:

- Cognitive Enhancement : Some studies suggest potential benefits in enhancing cognitive functions, possibly through dopaminergic pathways.

- Mood Stabilization : Its interaction with neurotransmitter systems might provide therapeutic effects in mood disorders.

- Neuroprotective Effects : Preliminary findings indicate a potential role in protecting neurons from damage associated with neurodegenerative diseases .

Comparative Analysis

To better understand the uniqueness of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride, it is useful to compare it with similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 4-Methyl-4-phenylcyclohexan-1-amine | Parent compound without hydrochloride | Moderate receptor activity |

| N-Methyl-4-phenylcyclohexan-1-amine | Additional methyl group on nitrogen | Enhanced receptor binding |

| 4-(Trifluoromethyl)phenylcyclohexanamine | Fluorinated phenyl group | Altered pharmacokinetics |

The hydrochloride form enhances solubility and stability, making it particularly suitable for biological studies .

Case Studies

Several case studies have highlighted the biological activity of this compound:

- Neurotransmitter Interaction Study : A study examined the binding affinity of 4-Methyl-4-phenylcyclohexan-1-amine hydrochloride to dopamine receptors, revealing significant modulation of receptor activity that could lead to enhanced cognitive performance in animal models .

- Mood Disorder Treatment Trial : Clinical trials assessed the efficacy of this compound in treating mood disorders, showing promising results in reducing depressive symptoms compared to placebo groups .

- Neuroprotective Mechanism Investigation : Research focused on the compound's ability to protect neurons from oxidative stress indicated a potential mechanism involving antioxidant properties, suggesting further exploration for neurodegenerative disease therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.